

Application Note: Fensulfothion Oxon Sulfone-d10 Analytical Standard Preparation & Optimization

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Compound of Interest

Compound Name: *Fensulfothion Oxon Sulfone-d10*

Cat. No.: *B1157661*

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Introduction & Scope

Fensulfothion Oxon Sulfone (Diethyl 4-(methylsulfonyl)phenyl phosphate) represents the terminal oxidative metabolite of the organophosphate nematicide Fensulfothion. While the parent compound exhibits high toxicity, its metabolic conversion via oxidative desulfuration (P=S

P=O) and thioether oxidation (S

SO

) yields the oxon sulfone—a potent acetylcholinesterase (AChE) inhibitor often retained in environmental matrices long after the parent degrades.

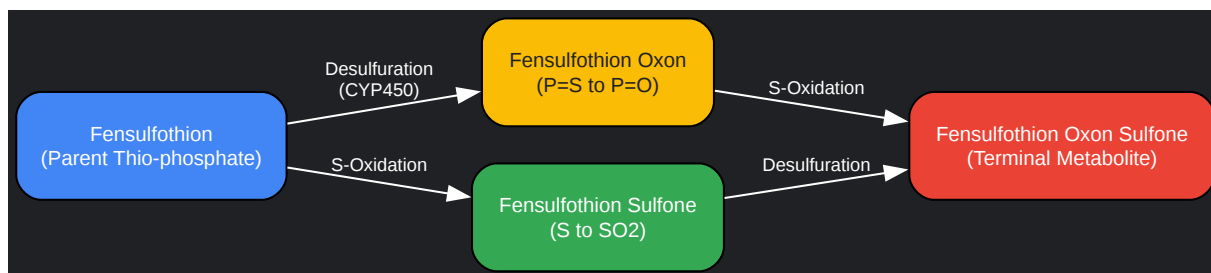
This protocol details the preparation, handling, and LC-MS/MS optimization of **Fensulfothion Oxon Sulfone-d10**, a deuterated internal standard (IS) critical for Isotope Dilution Mass Spectrometry (IDMS). The use of the d10-analog corrects for matrix-induced ionization suppression and extraction losses, which are notoriously high in complex agricultural matrices (e.g., oily crops, high-pigment vegetables).

Chemical Profile

Property	Native Analyte	Deuterated Standard (d10-IS)
Compound Name	Fensulfothion Oxon Sulfone	Fensulfothion Oxon Sulfone-d10
CAS Number	6132-17-8	N/A (Custom Isotope)
Formula	C	C
	H	H
	O	D
	PS	O
		PS
Molecular Weight	308.29 g/mol	~318.35 g/mol
Structure Note	P=O[1] (Oxon), SO (Sulfone)	Deuterated Ethyl Groups (2 x - C D)
Solubility	Acetonitrile, Methanol, Ethyl Acetate	Identical to Native

Metabolic Context & Mechanism[2]

Understanding the formation of this metabolite is essential for multi-residue method development. Fensulfothion undergoes a two-stage oxidation. The "Oxon" transformation increases acute toxicity (AChE inhibition), while the "Sulfone" transformation increases polarity and water solubility.



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Figure 1: Metabolic oxidation pathways of Fensulfothion leading to the terminal Oxon Sulfone metabolite.

Safety & Handling Protocol

WARNING: Fensulfothion Oxon Sulfone is an extremely potent cholinesterase inhibitor. It is often more toxic than the parent compound.

- Engineering Controls: All weighing and dissolution must occur within a certified Class II Biological Safety Cabinet or Fume Hood.
- PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
- Deactivation: In case of spill, neutralize with 10% NaOH (alkaline hydrolysis destroys the phosphate ester bond).

Protocol: Standard Preparation Stock Solution (1000 µg/mL)

Objective: Create a stable primary stock of the d10-IS.

- Equilibration: Allow the ampoule of **Fensulfothion Oxon Sulfone-d10** (solid or neat oil) to reach room temperature (20°C) to prevent condensation.
- Weighing: Weigh 10.0 mg (±0.1 mg) into a silanized amber glass volumetric flask (10 mL).

- Expert Insight: Organophosphates (OPs) can adsorb to active hydroxyl sites on untreated glass. Silanization prevents loss of the standard at low concentrations.
- Solvent Addition: Fill to volume with LC-MS Grade Acetonitrile (ACN).
 - Why ACN? Methanol can cause transesterification or degradation of certain OPs over long storage. ACN is aprotic and offers superior stability.
- Dissolution: Sonicate for 5 minutes at ambient temperature. Vortex for 30 seconds.
- Storage: Transfer to multiple 2 mL amber cryovials with PTFE-lined caps. Store at -20°C. Stability: 12 months.

Working Internal Standard Solution (1 µg/mL)

Objective: Prepare the daily spiking solution.

- Pipette 100 µL of Stock Solution (1000 µg/mL) into a 100 mL volumetric flask.
- Dilute to volume with Acetonitrile.
- Storage: Store at 4°C. Stable for 1 month.

Analytical Method: LC-MS/MS Optimization Mass Spectrometry Tuning (MRM)

The d10-analog behaves similarly to the native but with a mass shift. Theoretical transitions must be experimentally verified.

- Ionization: ESI Positive Mode (M+H)
- Native Precursor: m/z 309.1
- d10 Precursor: m/z 319.1 (+10 Da shift from 2 x C

D

)

Predicted Fragmentation Logic: The primary transition for diethyl phosphates typically involves the neutral loss of two ethylene molecules (via McLafferty rearrangement) to form the phosphoric acid species.

- Native: 309.1

253.0 (Loss of 2 x C

H

, 56 Da).

- d10-IS: 319.1

255.1.

- Mechanism:[2] Loss of 2 x C

D

(64 Da). The rearrangement transfers a Deuterium (D) to the oxygen.

- Calculation: $319.1 - 64 = 255.1$.

Table 1: Recommended MRM Transitions

Analyte	Precursor (m/z)	Product (m/z)	CE (eV)	Role
Fensulfothion Oxon Sulfone	309.1	253.0	20	Quantifier
309.1	175.0	35	Qualifier	
Fensulfothion Oxon Sulfone-d10	319.1	255.1	20	Quantifier (IS)

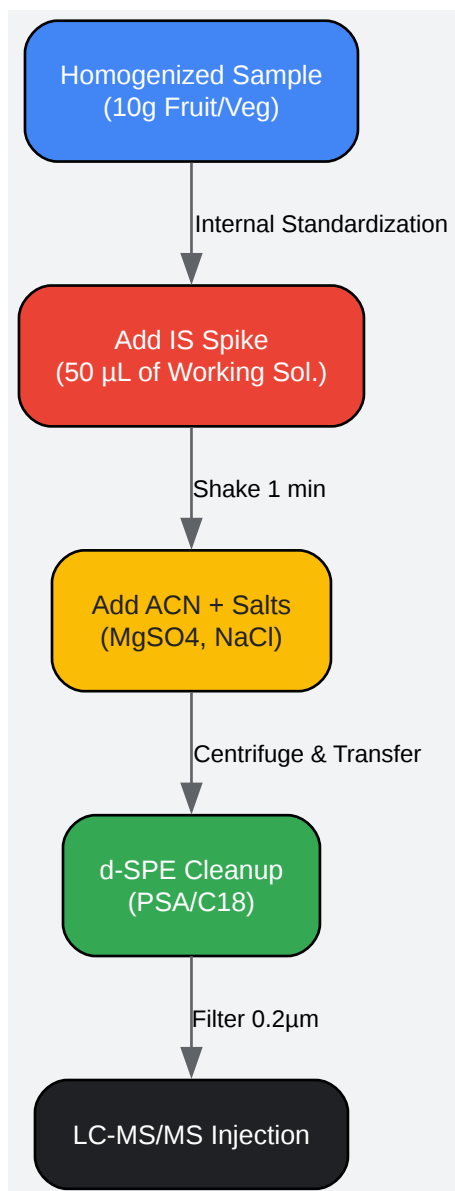
Chromatographic Conditions

- Column: C18 (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 μ m).

- Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
- Mobile Phase B: Methanol (or Acetonitrile).
- Flow Rate: 0.3 mL/min.
- Isotope Effect: The d10-analog may elute slightly earlier (0.05 - 0.1 min) than the native compound due to the deuterium isotope effect (C-D bonds are shorter and less lipophilic than C-H). Ensure the integration window covers both.

Experimental Workflow: QuEChERS Extraction

This workflow integrates the d10-IS to validate recovery.



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Figure 2: QuEChERS extraction workflow incorporating the d10-IS prior to extraction.

Protocol Steps

- Weigh: 10 g homogenized sample into a 50 mL centrifuge tube.
- Spike IS: Add 50 μL of the Working IS Solution (1 μg/mL) directly to the matrix. Vortex 30s. Allow to sit for 15 mins.
 - Self-Validating Step: Spiking before extraction corrects for extraction efficiency losses.

- Extract: Add 10 mL Acetonitrile. Shake vigorously (1 min).
- Salt Out: Add QuEChERS salts (4g MgSO₄, 1g NaCl). Shake immediately. Centrifuge at 3000 x g for 5 mins.
- d-SPE Clean-up: Transfer 1 mL supernatant to a d-SPE tube (containing PSA + MgSO₄). Vortex and centrifuge.
- Analyze: Transfer supernatant to an autosampler vial for LC-MS/MS.

Data Analysis & Validation

Response Factor Calculation

Quantification is performed using the ratio of the Native area to the d10-IS area.

Matrix Effect (ME) Assessment

The d10-IS is the gold standard for visualizing matrix suppression.

- Acceptance Criteria: A valid method should show %ME between -20% and +20%. If suppression is high (> -50%), the d10-IS corrects the quantification, provided the signal-to-noise ratio (S/N) remains >10.

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